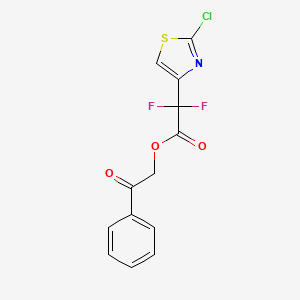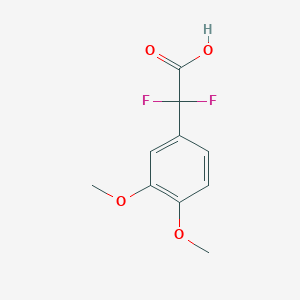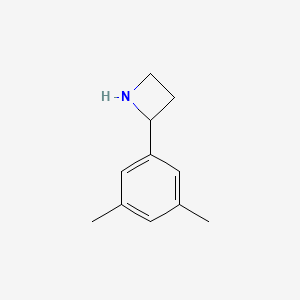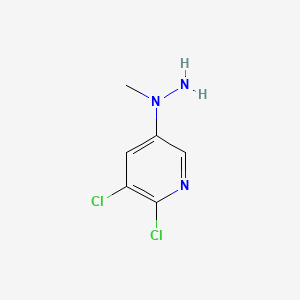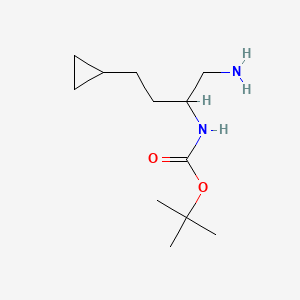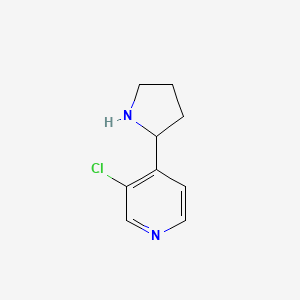
2-(3-Chloropyridin-4-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloropyridin-4-yl)acetaldehyde is an organic compound with the molecular formula C7H6ClNO It is a derivative of pyridine, where a chlorine atom is substituted at the third position and an acetaldehyde group is attached to the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyridin-4-yl)acetaldehyde typically involves the chlorination of pyridine derivatives followed by the introduction of the acetaldehyde group. One common method is the reaction of 3-chloropyridine with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be used to enhance the efficiency and yield of the product. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloropyridin-4-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: 2-(3-Chloropyridin-4-yl)acetic acid.
Reduction: 2-(3-Chloropyridin-4-yl)ethanol.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Chloropyridin-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Chloropyridin-4-yl)acetaldehyde depends on the specific application. In biological systems, it may interact with enzymes that catalyze reactions involving aldehydes. The molecular targets and pathways involved can vary, but typically include the formation of Schiff bases with amino groups in proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine: A simpler derivative of pyridine with a chlorine atom at the second position.
3-Chloropyridine: Similar to 2-(3-Chloropyridin-4-yl)acetaldehyde but lacks the acetaldehyde group.
4-Chloropyridine: Chlorine atom at the fourth position, without the acetaldehyde group.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the acetaldehyde group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H6ClNO |
|---|---|
Poids moléculaire |
155.58 g/mol |
Nom IUPAC |
2-(3-chloropyridin-4-yl)acetaldehyde |
InChI |
InChI=1S/C7H6ClNO/c8-7-5-9-3-1-6(7)2-4-10/h1,3-5H,2H2 |
Clé InChI |
PBOALTJFVAEAFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



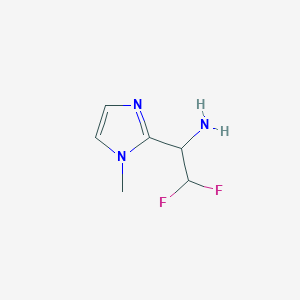

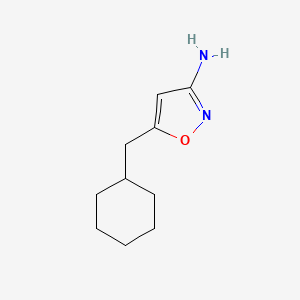
![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)


